molecular formula C9H11BrN2O2 B2381792 Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate CAS No. 2361634-58-2

Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No.: B2381792
CAS No.: 2361634-58-2
M. Wt: 259.103
InChI Key: XMFCNVDRQVETOF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate is a chemical compound with diverse applications in scientific research. This compound exhibits unique properties that enable its utilization in various fields, such as medicinal chemistry, drug discovery, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-2-cyclopropyl-1H-imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to interact with biological targets.

    Drug Discovery: The compound serves as a building block for the development of new pharmaceuticals.

    Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.

    Nanotechnology: The compound has shown potential in forming stable nanostructures, which could be useful in various nanotechnological applications.

Comparison with Similar Compounds

  • Ethyl 5-bromo-1H-imidazole-2-carboxylate
  • Ethyl 5-bromo-1H-imidazole-4-carboxylate
  • Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate

Comparison: Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and organic molecules.

Properties

IUPAC Name

ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-7(10)12-8(11-6)5-3-4-5/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFCNVDRQVETOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-58-2
Record name ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate
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